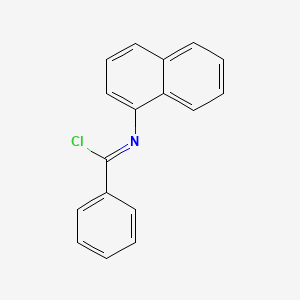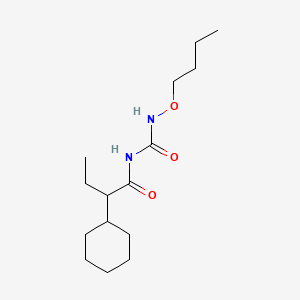
N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide is a complex organic compound that features a butoxyamino group, a carbonyl group, and an alpha-ethylcyclohexaneacetamide structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide typically involves multiple steps. One common method includes the reaction of alpha-ethylcyclohexaneacetic acid with butoxyamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the desired amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxyamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amides or other derivatives.
Applications De Recherche Scientifique
N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The carbonyl group plays a crucial role in its binding affinity to target proteins, while the butoxyamino group can enhance its solubility and cellular uptake.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-((Methoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide
- N-((Ethoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide
- N-((Propoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide
Uniqueness
N-((Butoxyamino)carbonyl)-alpha-ethylcyclohexaneacetamide is unique due to its butoxyamino group, which imparts distinct chemical properties such as increased hydrophobicity and potential for specific interactions with biological targets. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
53460-65-4 |
|---|---|
Formule moléculaire |
C15H28N2O3 |
Poids moléculaire |
284.39 g/mol |
Nom IUPAC |
N-(butoxycarbamoyl)-2-cyclohexylbutanamide |
InChI |
InChI=1S/C15H28N2O3/c1-3-5-11-20-17-15(19)16-14(18)13(4-2)12-9-7-6-8-10-12/h12-13H,3-11H2,1-2H3,(H2,16,17,18,19) |
Clé InChI |
SWRABIIFQYQXGP-UHFFFAOYSA-N |
SMILES canonique |
CCCCONC(=O)NC(=O)C(CC)C1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N-Dimethyl-N'-{4-[(3,5,6-trichloropyridin-2-yl)oxy]phenyl}urea](/img/structure/B14630031.png)

![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)
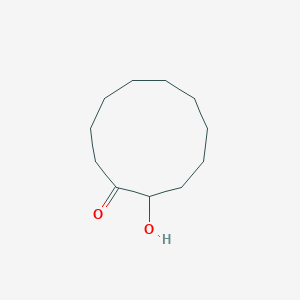
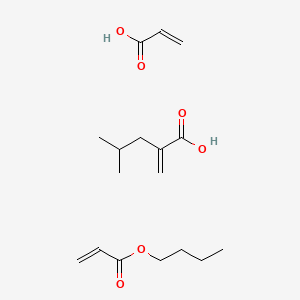

![2-[(2-Methylhex-5-en-3-yn-2-yl)oxy]cyclohexan-1-ol](/img/structure/B14630073.png)
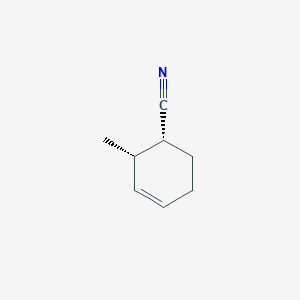
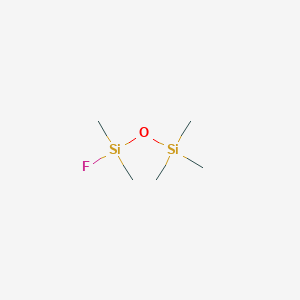

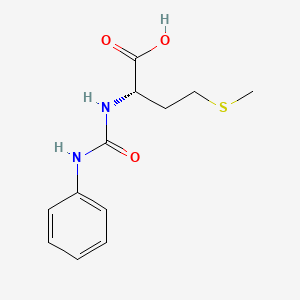
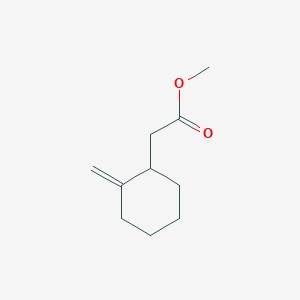
![Propanamide, N-[[2-[(3,4-dichlorophenyl)amino]-3-pyridinyl]sulfonyl]-](/img/structure/B14630096.png)
